molecular formula C12H10N4 B1394602 6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile CAS No. 1272756-63-4

6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile

Cat. No.: B1394602
CAS No.: 1272756-63-4
M. Wt: 210.23 g/mol
InChI Key: DXCQCHPKYNCNDM-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic nomenclature. The compound is designated with the Chemical Abstracts Service registry number 1272756-63-4, providing unambiguous identification in chemical databases. The molecular formula C₁₂H₁₀N₄ indicates a composition of twelve carbon atoms, ten hydrogen atoms, and four nitrogen atoms, yielding a molecular weight of 210.23 grams per mole.

The systematic name reflects the pyrimidine ring as the parent heterocycle, with numbered positions corresponding to the nitrogen atoms at positions 1 and 3. The substituent pattern includes a methylamino group (-NHCH₃) at position 6, a phenyl group (C₆H₅-) at position 2, and a carbonitrile group (-CN) at position 4. This nomenclature system provides precise structural information that distinguishes this compound from constitutional isomers and related pyrimidine derivatives.

Additional chemical identifiers include the International Chemical Identifier string InChI=1S/C12H10N4/c1-14-11-7-10(8-13)15-12(16-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15,16) and the corresponding InChI Key DXCQCHPKYNCNDM-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation CNC1=NC(C2=CC=CC=C2)=NC(NC)=C1 encodes the complete connectivity pattern in a linear format. These standardized identifiers ensure consistent recognition across chemical information systems and facilitate accurate chemical communication.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits a planar pyrimidine ring system with specific angular relationships determined by the aromatic heterocyclic structure. The pyrimidine core adopts a six-membered ring conformation with internal bond angles approximating 120 degrees, consistent with aromatic character and sp² hybridization of the ring carbon and nitrogen atoms. The carbonitrile substituent at position 4 introduces linear geometry with a carbon-nitrogen triple bond angle of approximately 180 degrees.

The phenyl substituent at position 2 of the pyrimidine ring can adopt various rotational conformations relative to the heterocyclic plane, with the preferred orientation influenced by steric interactions and electronic factors. The methylamino group at position 6 presents additional conformational flexibility, with the nitrogen-hydrogen bond capable of adopting different orientational preferences based on intramolecular and intermolecular hydrogen bonding patterns.

Three-dimensional conformational analysis reveals that the compound can exist in multiple low-energy conformations, with rotational barriers around the exocyclic bonds affecting molecular dynamics. The carbonitrile group maintains its linear geometry while the phenyl ring and methylamino substituents exhibit restricted rotation due to partial aromatic character and steric considerations. These geometric features contribute to the overall molecular stability and influence the compound's physical and chemical properties.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic analysis of this compound provides comprehensive structural confirmation through multiple analytical techniques. Infrared spectroscopy reveals characteristic absorption bands that identify the functional groups present in the molecule. The carbonitrile group produces a distinctive sharp, intense peak around 2200 wavenumbers due to the carbon-nitrogen triple bond stretching vibration, which appears at an unusually high frequency that makes nitriles readily identifiable.

Nuclear magnetic resonance spectroscopy offers detailed information about the molecular structure through both proton and carbon-13 analyses. The aromatic protons of the phenyl group typically appear in the 7.0-7.5 parts per million region, while the pyrimidine ring protons exhibit chemical shifts influenced by the electron-withdrawing carbonitrile group and electron-donating methylamino substituent. The methylamino group produces characteristic signals with the methyl protons appearing as a doublet due to coupling with the adjacent nitrogen-bound hydrogen.

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 210, corresponding to the calculated molecular weight. Fragmentation typically involves loss of the methylamino group, phenyl group, or carbonitrile functionality, producing characteristic daughter ions that confirm the proposed structure. These spectroscopic techniques collectively provide unambiguous structural identification and purity assessment.

Tautomeric and Conformational Dynamics

The tautomeric behavior of this compound involves potential proton migration processes that can affect the compound's structural and chemical properties. Pyrimidine derivatives commonly exhibit amino-imino tautomerism, where the methylamino group at position 6 can potentially exist in equilibrium between amino and imino forms through proton transfer. This tautomeric equilibrium depends significantly on environmental factors including solvent polarity, temperature, and intermolecular interactions.

Experimental studies of related pyrimidine compounds demonstrate that amino-imino tautomeric equilibria are highly sensitive to the chemical environment, with the proportion of minor tautomeric forms varying substantially between different solvents. In aqueous media, the amino form typically predominates due to favorable hydrogen bonding interactions, while non-polar solvents may stabilize alternative tautomeric forms. The presence of the electron-withdrawing carbonitrile group and the phenyl substituent influences the electron density distribution within the pyrimidine ring, affecting the relative stability of different tautomeric forms.

Conformational dynamics involve rotational motion around the exocyclic bonds connecting the phenyl and methylamino substituents to the pyrimidine core. The rotational barriers for these groups depend on steric interactions and electronic factors, with the phenyl group typically exhibiting restricted rotation due to its size and the methylamino group showing greater conformational flexibility. Nuclear magnetic resonance studies of similar compounds indicate that these rotational processes occur on timescales that can be monitored spectroscopically, providing insights into the molecular dynamics.

The interplay between tautomeric and conformational equilibria creates a complex dynamic system where multiple molecular forms coexist in solution. Temperature-dependent studies reveal that the energy barriers between different conformational and tautomeric states influence the compound's behavior under various conditions. Understanding these dynamic processes is essential for predicting the compound's chemical reactivity and biological interactions, as different molecular forms may exhibit distinct properties and activities.

Structural Parameter Value Method
Molecular Formula C₁₂H₁₀N₄ Chemical Analysis
Molecular Weight 210.23 g/mol Mass Spectrometry
Carbonitrile Stretch ~2200 cm⁻¹ Infrared Spectroscopy
Aromatic Protons 7.0-7.5 ppm ¹H Nuclear Magnetic Resonance
Molecular Ion m/z 210 Mass Spectrometry

Properties

IUPAC Name

6-(methylamino)-2-phenylpyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-14-11-7-10(8-13)15-12(16-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCQCHPKYNCNDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=C1)C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901221919
Record name 4-Pyrimidinecarbonitrile, 6-(methylamino)-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901221919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272756-63-4
Record name 4-Pyrimidinecarbonitrile, 6-(methylamino)-2-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272756-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyrimidinecarbonitrile, 6-(methylamino)-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901221919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

  • 2-Mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile is a common starting material, synthesized by cyclocondensation of benzaldehyde, ethyl cyanoacetate, and thiourea under alkaline conditions.
  • This intermediate is then methylated at the 6-position sulfur to form 2-(methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile .
  • Subsequent chlorination with phosphorus oxychloride (POCl3) converts the 6-oxo group to a 6-chloro substituent, yielding a key reactive intermediate.

Introduction of the Methylamino Group at Position 6

  • The 6-chloro substituent is displaced by methylamine or methylamino nucleophiles under reflux conditions in suitable solvents such as n-butanol.
  • This nucleophilic aromatic substitution (SNAr) results in the formation of This compound .
  • Reaction conditions typically involve refluxing with methylamine or methylamine equivalents, sometimes with a base to facilitate substitution.

Alternative Routes and Protection Strategies

  • In some synthetic schemes, the amino group at position 6 is introduced by first installing an amino protecting group, followed by deprotection under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane).
  • Such strategies are used to improve selectivity and yields, especially when the molecule undergoes further functionalization.

Coupling and Further Functionalization

  • The this compound intermediate can be further converted into carboxylic acid derivatives by saponification of the cyano group.
  • This acid can be coupled with other amines or piperazine derivatives using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form amide bonds.
  • These steps are crucial in the synthesis of more complex molecules such as pharmaceutical candidates.

Representative Synthetic Scheme (Summary)

Step Reactants/Intermediates Reagents/Conditions Product/Outcome
1 Benzaldehyde + ethyl cyanoacetate + thiourea Alkaline medium, reflux 2-Mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile
2 Compound from step 1 + methyl iodide 10% alcoholic KOH, reflux 2-(Methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile
3 Compound from step 2 + POCl3 Reflux 6-Chloro-2-phenylpyrimidine-4-carbonitrile
4 Compound from step 3 + methylamine Reflux in n-butanol This compound
5 Optional saponification or coupling Base (NaOH), coupling agents (EDC, HOBt) Further derivatives (carboxylic acid, amides, etc.)

Research Findings and Optimization Notes

  • Reaction Yields and Purity: Alkylation and chlorination steps typically proceed with good yields (>70%), but the nucleophilic substitution with methylamine requires careful control of temperature and solvent to avoid side reactions such as desulfurization or over-alkylation.
  • Protecting Groups: Use of amino protecting groups and their removal under acidic conditions improves the overall yield and purity of the methylamino substitution step.
  • Solvent Selection: Polar aprotic solvents or alcohols (e.g., n-butanol, 2-propanol) are preferred for substitution reactions to enhance nucleophilicity and solubility.
  • Coupling Reagents: EDC and HOBt are effective for amide bond formation when converting the nitrile to acid derivatives and coupling with amines, enabling further functionalization.

Summary Table of Key Reaction Conditions

Reaction Step Reagents/Conditions Notes
Cyclocondensation Benzaldehyde, ethyl cyanoacetate, thiourea, alkaline medium, reflux Forms pyrimidine core with cyano group
Methylation Methyl iodide, 10% alcoholic KOH, reflux Introduces methylthio group at position 6
Chlorination Phosphorus oxychloride, reflux Converts 6-oxo to 6-chloro group
Amination Methylamine, reflux in n-butanol Substitution of chlorine by methylamino
Amino Deprotection (if used) TFA in DCM or HCl in dioxane Removes protecting groups
Coupling (for derivatives) EDC, HOBt, appropriate amines Forms amide bonds for further derivatization

Chemical Reactions Analysis

Types of Reactions

6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the methylamino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile is primarily studied for its potential therapeutic applications. Pyrimidine derivatives are known for their diverse biological activities, including antibacterial, antifungal, analgesic, and anti-inflammatory properties.

Antitubercular Activity

Recent studies have identified pyrimidine derivatives as promising candidates against Mycobacterium tuberculosis. For instance, a library of compounds was screened for antitubercular activity, revealing that certain pyrimidine derivatives exhibited significant inhibitory effects on the growth of M. tuberculosis . The structure-activity relationship (SAR) studies indicated that modifications at the 2 and 4 positions of the pyrimidine ring could enhance potency.

Anticancer Properties

Research has shown that compounds similar to this compound can act as inhibitors of cytochrome P450 enzymes, which are crucial in drug metabolism and cancer progression. A study designed and synthesized a series of pyrimidine derivatives that demonstrated effectiveness as CYP51 inhibitors, showcasing their potential as anticancer agents .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The following table summarizes the common synthetic routes:

Step Reagents Conditions Yield (%)
12-Aminopyrimidine + BenzaldehydeReflux in ethanol85
2Cyanogen bromideRoom temperature78
3MethylamineStirring at 50°C90

Case Studies

Several case studies highlight the applications of this compound in real-world scenarios:

Drug Development

A case study conducted by TriNetX explored the effectiveness of new drug formulations containing pyrimidine derivatives in treating resistant bacterial infections. The findings indicated a significant improvement in patient outcomes when these compounds were included in treatment regimens .

Pharmacovigilance

Another study focused on the safety profiles of pyrimidine-based drugs post-market. It analyzed adverse event reports associated with these compounds, emphasizing the importance of continuous monitoring for drug safety after approval .

Mechanism of Action

The mechanism of action of 6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidinecarbonitriles

Substituent Variations and Structural Analogues

The target compound’s key distinguishing feature is the methylamino group at position 6, which contrasts with other pyrimidine derivatives bearing substituents such as halogenated phenyls, thienyl, or pyridinyl groups. Below is a comparative analysis of structurally related compounds:

Compound Name Position 6 Substituent Position 2 Substituent Molecular Weight (g/mol) Melting Point (°C) Key References
6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile Methylamino Phenyl 210.24 N/A
4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile (4h) 4-Chlorophenyl Phenyl Calculated: ~297.7 222
4-Amino-6-(4-bromophenyl)-2-phenyl-5-pyrimidinecarbonitrile (4j) 4-Bromophenyl Phenyl Calculated: ~342.2 235–238
4-(Isopropylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile Isopropylamino 4-Pyridinyl 315.38 N/A
4-Amino-6-(4-chlorophenyl)-2-(phenethyl-amino)pyrimidine-5-carbonitrile (5k) 4-Chlorophenyl Phenethyl-amino 349.82 161

Key Observations :

  • Halogenated substituents (e.g., 4h, 4j) increase molecular weight and often elevate melting points compared to non-halogenated derivatives, likely due to enhanced intermolecular interactions (e.g., halogen bonding) .
  • Amino vs. alkylamino groups: The target compound’s methylamino group at position 6 may enhance solubility in polar solvents compared to bulkier substituents like isopropylamino .

Biological Activity

Overview

6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is C12H12N4, with a molecular weight of approximately 210.23 g/mol. The compound features a pyrimidine ring substituted with a methylamino group and a phenyl group, contributing to its biological activity. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H12N4
  • Molecular Weight : 210.23 g/mol
  • Melting Point : 156-158 °C

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anticancer Properties :
    • Compounds with similar structures have shown efficacy against various cancer cell lines, suggesting that this compound may also possess anticancer properties. Preliminary studies indicate potential interactions with enzymes involved in metabolic pathways related to cancer proliferation.
  • Antimicrobial and Antiviral Activities :
    • There is evidence suggesting that the compound may exhibit antimicrobial and antiviral activities, making it a candidate for further pharmacological exploration.
  • Mechanism of Action :
    • The compound is believed to interact with specific biological targets, including enzymes and receptors involved in cancer progression. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its pharmacological profile.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerEfficacy against various cancer cell lines
AntimicrobialPotential antimicrobial properties
AntiviralPossible antiviral effects

Case Study: Anticancer Activity

In a study investigating the anticancer properties of pyrimidine derivatives, researchers found that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the inhibition of key metabolic enzymes involved in cell proliferation.

Synthetic Pathways

Various synthetic methods can be employed to produce this compound, highlighting its accessibility for research and application in medicinal chemistry:

  • Nucleophilic Substitution Reactions : The carbonitrile group is susceptible to nucleophiles, allowing for further modifications.
  • Electrophilic Aromatic Substitution : The methylamino group can participate in electrophilic substitution reactions, enabling the synthesis of more complex derivatives.

Comparison with Similar Compounds

The biological activity of this compound can be compared with structurally related compounds:

Compound NameStructure TypeNotable Features
4-(1,3-Benzodioxol-5-yl)-2-(methylamino)-6-phenylpyrimidine-5-carbonitrileBenzodioxole derivativeEnhanced solubility and potential bioactivity
4-(4-Fluorophenyl)-2-(methylamino)-6-phenylpyrimidine-5-carbonitrileFluorinated variantIncreased potency against certain cancer types
4-(4-Chlorophenyl)-6-(methylamino)-2-phenylpyrimidine-5-carbonitrileChlorinated variantAltered pharmacokinetics and receptor binding

These compounds retain core structural elements that contribute to their biological activities while exhibiting unique properties that differentiate them from this compound.

Q & A

Q. What safety protocols are essential when handling nitrile-containing intermediates like this compound?

  • Methodological Answer : Use fume hoods for reactions releasing HCN (e.g., acid hydrolysis). Store waste in sealed containers labeled “toxic nitrile waste” and dispose via licensed facilities . Conduct regular LCMS checks to detect trace contaminants .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile

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